molecular formula C13H29N B14664023 Diethylnonylamine CAS No. 45124-35-4

Diethylnonylamine

Cat. No.: B14664023
CAS No.: 45124-35-4
M. Wt: 199.38 g/mol
InChI Key: IBTOMDSHMLGUHA-UHFFFAOYSA-N
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Description

Diethylnonylamine (chemical formula: C₁₃H₂₉N) is a tertiary amine characterized by a nitrogen atom bonded to two ethyl groups (-C₂H₅) and a nonyl chain (-C₉H₁₉). This structure confers unique physicochemical properties, such as high lipophilicity and surfactant behavior, making it valuable in industrial applications like corrosion inhibition, fuel additives, and surfactant formulations .

Properties

CAS No.

45124-35-4

Molecular Formula

C13H29N

Molecular Weight

199.38 g/mol

IUPAC Name

N,N-diethylnonan-1-amine

InChI

InChI=1S/C13H29N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h4-13H2,1-3H3

InChI Key

IBTOMDSHMLGUHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylnonylamine can be synthesized through the alkylation of diethylamine with nonyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Diethylamine+Nonyl HalideThis compound+Halide Salt\text{Diethylamine} + \text{Nonyl Halide} \rightarrow \text{this compound} + \text{Halide Salt} Diethylamine+Nonyl Halide→this compound+Halide Salt

The reaction is usually carried out in an organic solvent, such as ethanol or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the controlled addition of diethylamine and nonyl halides in the presence of a catalyst, such as alumina, to enhance the reaction rate. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Diethylnonylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

Diethylnonylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethylnonylamine involves its interaction with molecular targets through its amine group. It can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound can also act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between Diethylnonylamine and selected analogues:

Compound Name Structure Features Key Properties/Applications Unique Features vs. This compound
This compound -N(C₂H₅)₂ + C₉H₁₉ chain High lipophilicity; surfactant Long alkyl chain enhances lipid solubility
Diethylaminoethanol -N(C₂H₅)₂ + -CH₂CH₂OH Polar, water-soluble; used in cosmetics Hydroxyl group increases polarity
Dimethylaminopropylamine -N(CH₃)₂ + C₃H₆NH₂ Crosslinking agent in polymers Shorter chain; primary amine group
N-Ethyl-4-(dimethylamino)benzylamine Aromatic ring + ethyl and dimethylamino groups Medicinal chemistry applications Aromaticity alters electronic properties
N,N-Diethylaniline Aromatic ring + -N(C₂H₅)₂ Solvent; dye intermediate Aromatic ring reduces flexibility

Physicochemical Properties

  • Lipophilicity: this compound’s nonyl chain significantly increases its logP (estimated >4) compared to shorter-chain amines like dimethylaminopropylamine (logP ~1.2) . This makes it more effective in non-polar media.
  • Solubility: Unlike diethylaminoethanol, which is water-soluble due to its hydroxyl group, this compound is sparingly soluble in water but miscible with organic solvents .
  • Boiling Point : The long alkyl chain raises the boiling point (~250–270°C) relative to N,N-diethylaniline (bp ~215°C) .

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